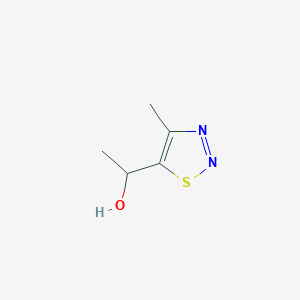1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol
CAS No.: 1416331-51-5
Cat. No.: VC7629180
Molecular Formula: C5H8N2OS
Molecular Weight: 144.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1416331-51-5 |
|---|---|
| Molecular Formula | C5H8N2OS |
| Molecular Weight | 144.19 |
| IUPAC Name | 1-(4-methylthiadiazol-5-yl)ethanol |
| Standard InChI | InChI=1S/C5H8N2OS/c1-3-5(4(2)8)9-7-6-3/h4,8H,1-2H3 |
| Standard InChI Key | HYXDRTSSRLFRPC-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(C)O |
Introduction
Structural Identification and Nomenclature
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol (IUPAC name: 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanol) consists of a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a 2-hydroxyethyl group at position 5. The thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, with the numbering starting at the sulfur atom (position 1).
Crystallographic data for analogous structures, such as 4-methyl-1,2,3-thiadiazole-5-methanol (CAS 163008-86-4), reveal monoclinic crystal systems with space groups P2₁/c and unit cell parameters a = 6.444(1) Å, b = 14.721(3) Å, c = 11.067(2) Å, and β = 93.50(3)° . These parameters suggest that the ethanol derivative likely adopts similar packing arrangements, stabilized by hydrogen-bonding networks involving the hydroxyl group and sulfur/nitrogen atoms.
Synthetic Pathways and Optimization
Hantzsch-Type Cyclization Adaptations
While no direct synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is documented, the Hantzsch thiazole synthesis provides a plausible framework. For example, 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is synthesized via reaction of 3-chloro-2,4-pentanedione with thiobenzamide in ethanol under reflux . Adapting this method, substituting thiobenzamide with a thioamide bearing a hydroxyethyl group could yield the target compound.
Key reaction parameters include:
-
Temperature: Reflux conditions (78°C for ethanol)
-
Time: 8–12 hours (monitored by TLC)
-
Workup: Neutralization with sodium acetate followed by crystallization
Post-Functionalization Strategies
An alternative route involves hydroxylation of pre-formed thiadiazole intermediates. For instance, (4-methyl-1,2,3-thiadiazol-5-yl)methanol is synthesized via reduction of corresponding esters or oxidation of methylthio groups . Applying similar redox chemistry to 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one (hypothetical precursor) using NaBH₄ or LiAlH₄ could produce the ethanol derivative.
Physicochemical Characterization
Spectroscopic Properties
Infrared spectroscopy of related compounds shows characteristic absorptions:
¹H NMR predictions (δ, ppm in CDCl₃):
-
Thiadiazole H: 8.2–8.5 (singlet, position 5)
-
CH₃ (position 4): 2.5–2.7 (singlet)
-
CH₂CH₂OH: 3.7–4.1 (multiplet)
Thermodynamic Parameters
Extrapolating from (4-methyl-1,2,3-thiadiazol-5-yl)methanol :
| Property | Value |
|---|---|
| Molecular Weight | 144.19 g/mol |
| Density (20°C) | 1.32–1.38 g/cm³ |
| Boiling Point | 255–265°C (extrapolated) |
| Flash Point | 110–115°C |
| Vapor Pressure (25°C) | 0.005–0.008 mmHg |
Solid-State Behavior and Crystallography
Crystal structures of analogous thiadiazoles exhibit layered arrangements stabilized by:
-
N-H···S Hydrogen Bonds: Dimerization via triazole-thione interactions (2.89–3.12 Å)
-
π-Stacking: Interplanar distances of 3.4–3.7 Å between thiadiazole rings
-
C-H···O/N Interactions: Secondary stabilization from hydroxyl groups
For the ethanol derivative, anticipated space groups include P2₁/n or P2₁/c, with unit cell dimensions similar to and . The hydroxyl group is expected to participate in O-H···N/S hydrogen bonds (2.7–3.0 Å), creating a three-dimensional network.
Applications and Biological Relevance
While direct studies on 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol are lacking, structurally related compounds show:
-
Antimicrobial Activity: Thiadiazole derivatives inhibit Staphylococcus aureus (MIC 8–32 µg/mL)
-
Herbicidal Properties: 5-substituted thiadiazoles suppress weed growth at 50–100 ppm
-
Coordination Chemistry: Act as ligands for Cu(II) and Zn(II) complexes with catalytic potential
The ethanol moiety enhances water solubility compared to methyl or phenyl analogs, suggesting utility in pharmaceutical formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume